molecular formula C₁₁H₁₃ClN₂ B057932 (1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane CAS No. 140111-52-0

(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane

Cat. No. B057932
M. Wt: 208.69 g/mol
InChI Key: NLPRAJRHRHZCQQ-IVZWLZJFSA-N
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Description

Synthesis Analysis

The synthesis of related 7-azabicyclo[2.2.1]heptane derivatives involves complex chemical pathways designed to introduce specific substituents, such as the 6-chloropyridin-3-yl group. The synthesis of these compounds can involve key steps such as double alkylation, Wittig/Michael reactions, and cyclization processes to form the desired bicyclic structures. For example, Kubyshkin et al. (2007) demonstrated the synthesis of a non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid in a multi-step process with a key step being the double alkylation of a dimethyl pyrrolidine-2,5-dicarboxylate (Kubyshkin, Mikhailiuk, & Komarov, 2007).

Molecular Structure Analysis

The molecular structure of "(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane" is characterized by its bicyclic core, with the 7-azabicyclo[2.2.1]heptane moiety providing a rigid scaffold. This structure is significant for its stereochemical configuration, which can influence the compound's reactivity and interaction with biological targets. The crystal structure analysis, as described by Britvin and Rumyantsev (2017), of related 7-azabicyclo[2.2.1]heptane derivatives highlights the conformational aspects of these compounds (Britvin & Rumyantsev, 2017).

Chemical Reactions and Properties

Chemical reactions involving "(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane" and its derivatives can be diverse, ranging from substitutions, additions, to cyclization reactions. These reactions are crucial for further modifications of the bicyclic scaffold, allowing for the introduction of various functional groups. Slowinski et al. (2011) described the preparation of azabicyclo[2.2.1]heptane scaffolds with pyridinyl substituents through regioselective halogenation, showcasing the chemical versatility of these compounds (Slowinski et al., 2011).

Scientific Research Applications

  • Synthesis and Configuration of Epibatidine : This compound is closely related to epibatidine, a potent nicotinic acetylcholine receptor agonist. Research has been conducted on the total synthesis and determination of the absolute configuration of epibatidine, which includes the (1R,2R,4S) configuration (Fletcher et al., 1994). This research is crucial for understanding the molecular structure and potential pharmacological applications of the compound.

  • Detection in Biological Samples : Techniques have been developed for determining trace amounts of epibatidine (and its biomarkers) in blood plasma. This indicates its potential for medical diagnostics or research purposes (Stan’kov et al., 2015).

  • Potential for Synthesis of Ligands : The azabicyclo[2.2.1]heptane and -[3.3.1]nonane scaffolds of this compound have been used for the development of α7 nicotinic ligands, showing significant potential in neuropharmacology (Slowinski et al., 2011).

  • Application in Synthesizing Amino Acids : The compound's structure has been applied in the synthesis of conformationally constrained amino acids, which are important for drug development and biochemistry research (Hart & Rapoport, 1999).

  • Development of Novel Analogs for Medicinal Chemistry : The compound's structure has been a basis for synthesizing various analogs with potential applications in medicinal chemistry, such as nicotinic acetylcholine receptor binding and antinociceptive properties (Carroll et al., 2001).

properties

IUPAC Name

(1R,2R,4S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2/t8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPRAJRHRHZCQQ-IVZWLZJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1N2)C3=CN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00894067
Record name Epibatidine
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Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane

CAS RN

140111-52-0
Record name (+)-Epibatidine
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Record name Epibatidine
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Record name Epibatidine
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Record name 7-Azabicyclo(2.2.1)heptane, 2-(6-chloro-3-pyridinyl)-, (1R,2R,4S)-
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Record name EPIBATIDINE
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Synthesis routes and methods I

Procedure details

N-carbo-(-)-menthyloxy pyrrole is prepared from pyrrole and (-)-menthyl chloroformate by the method described above. The chiral pyrrole is treated with the sulfonyl acetylene 22 or 34 as in Example 29 to give a diastereoisomeric mixture of the chiral cycloadduct 7-aza-bicyclo[2.2.1]hepta-2,5-diene derivative. After treatment with sodium amalgam as in Example 30, the diastereoisomeric mixture of 2-exo-aryl-7-aza-bicyclo[2.2.1]hepta-5-ene derivatives is obtained. These diastereomers are separated by chromatography to give the d and 1 enantiomers. The optically active intermediates are each reduced and treated with HBr/AcOH to yield optically active epibatidine enantiomers. Similarly, other substituted 7-aza-bicyclo[2,2,1]heptane analogs are prepared from the corresponding chiral pyrroles and chiral cycloadducts.
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Synthesis routes and methods II

Procedure details

(+)-Epibatidine dihydrochloride was treated with triethyl amine (10 eq) in dichloromethane for 1 hour at room temperature and epibatidine was then isolated following standard isolation protocol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
Reactant of Route 2
(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
Reactant of Route 3
(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
Reactant of Route 4
(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
Reactant of Route 5
(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
Reactant of Route 6
(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane

Citations

For This Compound
5
Citations
J Yuan, J Meng, X Liang, E Yang, X Yang… - Frontiers in plant …, 2021 - frontiersin.org
Organic molecules of biochar’s leacheates are known to increase the cold resistance of rice seedlings. Yet, it remains unclear whether the organic molecules of biochar leacheates can …
Number of citations: 9 www.frontiersin.org
I Kulu, N Ocal - Helvetica Chimica Acta, 2011 - Wiley Online Library
Methyl epiboxidine‐N‐carboxylate (8) was synthesized from 7 under reductive Heck conditions (Scheme 2). The CC coupling of the new epiboxidine analog 9 with aryl and heteroaryl …
Number of citations: 20 onlinelibrary.wiley.com
X Liang, J Meng, X Yang, D Yang, J Yuan - Russian Journal of Plant …, 2023 - Springer
Biochar can affect plant growth and development, but how biochar affects flowering is unknown. To study the effects of biochar in soil on Arabidopsis (Arabidopsis thaliana L.(Heynh.)) …
Number of citations: 0 link.springer.com
HP Lee, W Choi, KW Kwon, L You, L Rahmawati… - Plants, 2022 - mdpi.com
Grewia tomentosa Juss. is a deciduous shrub that mainly grows in Asia. Despite studies of other Grewia species for treatment of various diseases, Grewia tomentosa Juss. has not been …
Number of citations: 4 www.mdpi.com
B Sundermann, C Maul - Analgesics: From Chemistry and …, 2002 - Wiley Online Library
Acetylcholine Receptors: 8.1 Nicotinic Acetylcholine Receptors Page 1 8 Acetylcholine Receptors 435 8.1 Nicotinic Acetylcholine Receptors Bernd Sundermann and Corinna Maul …
Number of citations: 0 onlinelibrary.wiley.com

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